molecular formula C15H17FN2O3S2 B12190747 N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12190747
M. Wt: 356.4 g/mol
InChI Key: PJCZQMMZVJADLU-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothienothiazole core modified with a sulfone group (5,5-dioxide) and a 2-fluorophenyl substituent. The Z-configuration of the exocyclic imine bond is critical for its stereochemical stability.

Properties

Molecular Formula

C15H17FN2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H17FN2O3S2/c1-2-5-14(19)17-15-18(11-7-4-3-6-10(11)16)12-8-23(20,21)9-13(12)22-15/h3-4,6-7,12-13H,2,5,8-9H2,1H3

InChI Key

PJCZQMMZVJADLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves the reaction of substituted thiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is usually carried out in the presence of a green solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₅H₁₇FN₂O₃S₂
  • Molecular Weight : 356.4 g/mol
  • Functional Groups : A thiazole ring fused with a thieno ring, a butanamide moiety, and a fluorophenyl substituent.

These structural attributes contribute to its reactivity and biological significance, making it a candidate for various pharmacological applications.

Biological Activities

Thiazole derivatives are known for their diverse biological activities. The specific applications of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide are under investigation for the following areas:

Antimicrobial Activity

Research indicates that thiazole derivatives can exhibit antimicrobial properties. Studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The incorporation of the fluorophenyl group may enhance these properties due to increased lipophilicity and altered electronic characteristics.

Anti-inflammatory Effects

Thiazole derivatives have been associated with anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Properties

The compound may also possess anticancer potential. Thiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound may contribute to its efficacy in targeting specific cancer types.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) IR C=O Stretching (cm⁻¹)
N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide Tetrahydrothieno[3,4-d]thiazole 2-Fluorophenyl, sulfone Not reported Expected: ~1300–1150 (S=O)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl 160 1606
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + pyridine Acetyl, methyl, phenyl 290 1679, 1605
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole Dimethylamino acryloyl, methylphenyl 200 1690, 1638
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxyphenyl Not reported Not reported

Biological Activity

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring and a fluorophenyl group. It has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C19H17FN2O4S2
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide
  • CAS Number : 902044-57-9

Structural Features

The compound features:

  • A thiazole ring fused with a thieno ring .
  • A butanamide moiety .
  • A fluorophenyl substituent , which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator. Its mechanism includes:

  • Enzyme Inhibition : Binding to the active site of enzymes, potentially altering their activity.
  • Receptor Modulation : Interacting with receptor binding sites to influence cellular signaling pathways.

Research Findings

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation. For instance, it has been tested against various cancer cell lines with promising results in reducing cell viability.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties. In vitro studies have indicated that it can downregulate pro-inflammatory cytokines.
  • Enzyme Inhibition Studies : Specific assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways associated with disease states.

Data Summary Table

Biological ActivityObservationsReferences
AnticancerReduced viability in cancer cell lines,
Anti-inflammatoryDownregulation of cytokines,
Enzyme inhibitionSignificant inhibition of target enzymes ,

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

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